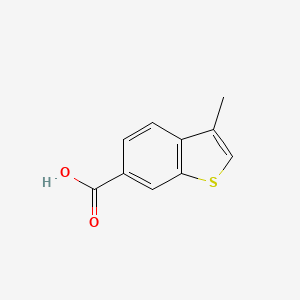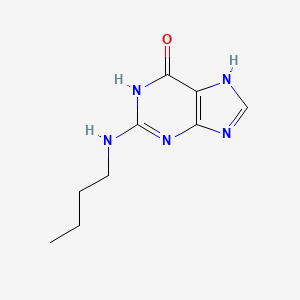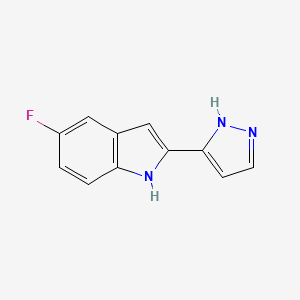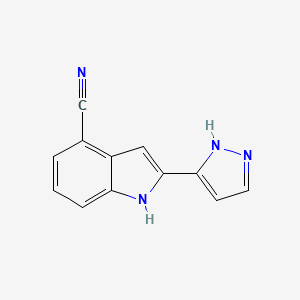![molecular formula C15H17NO3 B6602624 2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione CAS No. 401837-87-4](/img/structure/B6602624.png)
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione is a cyclic compound with a molecular formula of C13H14N2O3. It is an organic compound that is widely used in scientific research. This molecule has been studied extensively in the past few years due to its potential applications in various fields.
科学的研究の応用
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been studied as a potential inhibitor of lipoxygenase (LOX), an enzyme involved in the metabolism of fatty acids. Additionally, it has been studied as an inhibitor of cyclic AMP (cAMP) phosphodiesterase, an enzyme involved in the regulation of cellular processes.
作用機序
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential mechanisms of action. It is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. It is believed to act by binding to the active sites of these enzymes, thus preventing them from functioning properly. Additionally, it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs), thus activating their downstream signaling pathways.
Biochemical and Physiological Effects
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclic AMP (cAMP) phosphodiesterase. Inhibition of these enzymes has been linked to a variety of effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been shown to activate certain G-protein coupled receptors (GPCRs), which can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and respiration.
実験室実験の利点と制限
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is relatively easy to synthesize, which makes it a convenient option for laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione has a number of potential future directions. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to investigate its potential therapeutic applications. Additionally, research could be done to investigate its potential interactions with other molecules, as well as its potential effects on other biochemical pathways. Finally, research could be done to investigate its potential toxicity and side effects.
合成法
2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione can be synthesized using a variety of methods. One popular method is the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of an acid catalyst. This reaction produces a cyclic compound with the desired molecular formula. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a base catalyst, as well as the reaction of 4-methoxyphenylacetic acid and ethylenediamine in the presence of a Lewis acid.
特性
IUPAC Name |
3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(15-13(17)4-3-5-14(15)18)16-11-6-8-12(19-2)9-7-11/h6-9,17H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVVIQSJHRVLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(4-Methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3H,3aH,4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B6602561.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)



![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)


![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)